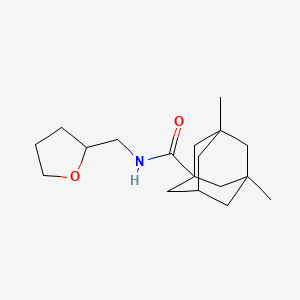![molecular formula C15H21NO B5349782 N-[1-(2,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B5349782.png)
N-[1-(2,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide, also known as DMCM, is a chemical compound that has been extensively studied for its ability to modulate the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. DMCM is a cyclopropane derivative that has been synthesized and studied for its potential therapeutic applications in the treatment of anxiety, epilepsy, and other neurological disorders. In
Mécanisme D'action
N-[1-(2,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide acts as a modulator of GABA receptors in the central nervous system, which are known to play a key role in the regulation of anxiety and seizure activity. This compound binds to the GABA receptor and enhances the activity of the receptor, resulting in increased inhibition of neuronal activity. This leads to a reduction in anxiety and seizure activity, as well as sedation and analgesia.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including sedation, analgesia, and anticonvulsant activity. It has also been shown to reduce anxiety and induce muscle relaxation. This compound has been found to have a relatively short half-life, which makes it useful for short-term sedation and anesthesia.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(2,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide has a number of advantages for use in lab experiments, including its ability to induce sedation and reduce pain perception, which can be useful for studying the effects of drugs on behavior and physiology. However, this compound has a relatively short half-life, which makes it difficult to use for long-term studies. Additionally, this compound can be difficult to synthesize and requires careful attention to detail and precise control of reaction conditions.
Orientations Futures
There are a number of future directions for research on N-[1-(2,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide, including further studies on its mechanism of action and its potential therapeutic applications in the treatment of anxiety, epilepsy, and other neurological disorders. Additionally, research could focus on developing more efficient and effective synthesis methods for this compound, as well as exploring its potential use as an anesthetic agent. Further research could also explore the potential use of this compound in combination with other drugs for the treatment of neurological disorders.
Méthodes De Synthèse
N-[1-(2,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide can be synthesized through a multistep reaction process, which involves the reaction of 2,4-dimethylphenethylamine with cyclopropanecarboxylic acid, followed by the addition of methyl iodide to form the final product. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions.
Applications De Recherche Scientifique
N-[1-(2,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of anxiety, epilepsy, and other neurological disorders. It has been shown to modulate the activity of GABA receptors in the central nervous system, which are known to play a key role in the regulation of anxiety and seizure activity. This compound has also been studied for its potential use as an anesthetic agent, due to its ability to induce sedation and reduce pain perception.
Propriétés
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]-2-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-9-5-6-13(10(2)7-9)12(4)16-15(17)14-8-11(14)3/h5-7,11-12,14H,8H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFJYZDAKPUZNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC(C)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-chlorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5349703.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5349711.png)
![3-(4-chloro-2-nitrophenyl)-6-iodo-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5349720.png)

![(3-{1-[2-(4-sec-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B5349729.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(1-phenylcyclopropyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5349735.png)
![4-[(5-nitro-2-thienyl)methyl]thiomorpholine](/img/structure/B5349736.png)
![methyl (2R)-(4-hydroxyphenyl)[(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)amino]acetate](/img/structure/B5349742.png)
![4-[1-(3-pyridin-3-ylpropyl)-1H-imidazol-2-yl]-2,1,3-benzoxadiazole](/img/structure/B5349758.png)

![4-chloro-N-{3-[N-(3-methyl-4-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5349771.png)
![4-(2-{4-[(4-bromobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5349776.png)
![5-{[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]carbonyl}-2-methyl-4(1H)-pyridinone](/img/structure/B5349783.png)
![2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5349826.png)